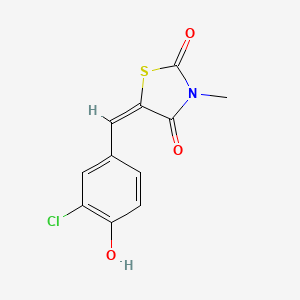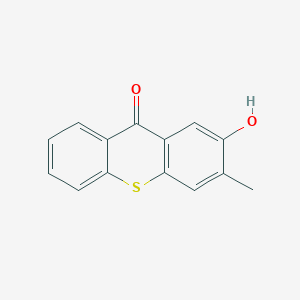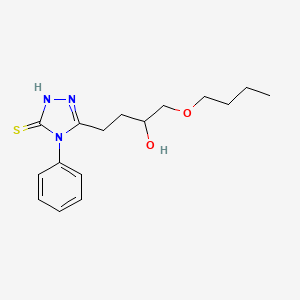![molecular formula C18H23NOS B5151506 N-[3-(4-methoxyphenyl)-1-methylpropyl]-3-(methylthio)aniline](/img/structure/B5151506.png)
N-[3-(4-methoxyphenyl)-1-methylpropyl]-3-(methylthio)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(4-methoxyphenyl)-1-methylpropyl]-3-(methylthio)aniline, also known as MMTPA, is a chemical compound that belongs to the class of anilines. It is a synthetic compound that has been widely used in scientific research for its unique properties and potential applications.
Wissenschaftliche Forschungsanwendungen
N-[3-(4-methoxyphenyl)-1-methylpropyl]-3-(methylthio)aniline has been extensively studied for its potential applications in various scientific fields. One of the most promising applications is as a fluorescent probe for detecting metal ions, such as copper and zinc. N-[3-(4-methoxyphenyl)-1-methylpropyl]-3-(methylthio)aniline has been shown to selectively bind to these metal ions and emit strong fluorescence signals, making it a valuable tool for detecting and quantifying these ions in biological samples.
Another potential application of N-[3-(4-methoxyphenyl)-1-methylpropyl]-3-(methylthio)aniline is as a molecular switch for controlling enzyme activity. N-[3-(4-methoxyphenyl)-1-methylpropyl]-3-(methylthio)aniline has been shown to bind to specific enzymes and inhibit their activity. By using light to trigger the release of N-[3-(4-methoxyphenyl)-1-methylpropyl]-3-(methylthio)aniline, the enzyme activity can be restored, providing a powerful tool for controlling biological processes.
Wirkmechanismus
The mechanism of action of N-[3-(4-methoxyphenyl)-1-methylpropyl]-3-(methylthio)aniline is not fully understood, but it is believed to involve the formation of a complex with the target molecule. This complex formation is thought to be responsible for the unique properties of N-[3-(4-methoxyphenyl)-1-methylpropyl]-3-(methylthio)aniline, such as its fluorescence and enzyme inhibition.
Biochemical and Physiological Effects:
Studies have shown that N-[3-(4-methoxyphenyl)-1-methylpropyl]-3-(methylthio)aniline has low toxicity and does not have any significant biochemical or physiological effects on cells or tissues. This makes it a valuable tool for studying biological processes without interfering with normal cellular functions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[3-(4-methoxyphenyl)-1-methylpropyl]-3-(methylthio)aniline is its versatility and ease of use in lab experiments. It can be easily synthesized and purified, and its properties can be easily modulated by changing its chemical structure. However, one limitation of N-[3-(4-methoxyphenyl)-1-methylpropyl]-3-(methylthio)aniline is its specificity for certain metal ions and enzymes, which may limit its use in certain applications.
Zukünftige Richtungen
There are many potential future directions for research on N-[3-(4-methoxyphenyl)-1-methylpropyl]-3-(methylthio)aniline. One area of interest is the development of new fluorescent probes based on N-[3-(4-methoxyphenyl)-1-methylpropyl]-3-(methylthio)aniline for detecting other metal ions and molecules. Another area of interest is the development of new molecular switches based on N-[3-(4-methoxyphenyl)-1-methylpropyl]-3-(methylthio)aniline for controlling other biological processes. Overall, N-[3-(4-methoxyphenyl)-1-methylpropyl]-3-(methylthio)aniline has great potential for advancing scientific research in many different fields.
Synthesemethoden
The synthesis of N-[3-(4-methoxyphenyl)-1-methylpropyl]-3-(methylthio)aniline involves the reaction of 4-methoxyphenylacetonitrile with 3-methylthiopropylmagnesium bromide, followed by the addition of aniline. The resulting product is then purified using column chromatography to obtain N-[3-(4-methoxyphenyl)-1-methylpropyl]-3-(methylthio)aniline in its pure form. This method has been used successfully by many researchers to synthesize N-[3-(4-methoxyphenyl)-1-methylpropyl]-3-(methylthio)aniline with high yields and purity.
Eigenschaften
IUPAC Name |
N-[4-(4-methoxyphenyl)butan-2-yl]-3-methylsulfanylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NOS/c1-14(19-16-5-4-6-18(13-16)21-3)7-8-15-9-11-17(20-2)12-10-15/h4-6,9-14,19H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFNRZAXVFYVOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC)NC2=CC(=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-methoxyphenyl)butan-2-yl]-3-methylsulfanylaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2-fluorobenzyl)-3-piperidinyl]-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5151423.png)
![1-[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)methanamine](/img/structure/B5151432.png)
![5-{3,5-dichloro-2-[(2-fluorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5151438.png)
![5,5-dimethyl-3-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}-2-cyclohexen-1-one](/img/structure/B5151441.png)
![5-phenyl-N-{2-[2-(trifluoromethyl)phenyl]ethyl}-1,2,4-triazin-3-amine](/img/structure/B5151457.png)

![1-{[1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-thienylcarbonyl)piperazine](/img/structure/B5151466.png)

![N-cyclopropyl-1'-[(2E)-3-(4-hydroxy-3-methoxyphenyl)-2-propen-1-yl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5151482.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzamide](/img/structure/B5151488.png)



![N-[4-(benzyloxy)phenyl]-3-(phenylthio)propanamide](/img/structure/B5151511.png)